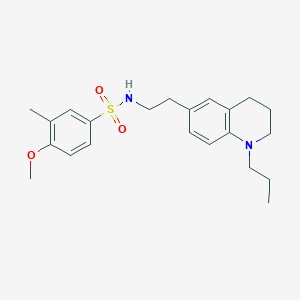

4-methoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-4-13-24-14-5-6-19-16-18(7-9-21(19)24)11-12-23-28(25,26)20-8-10-22(27-3)17(2)15-20/h7-10,15-16,23H,4-6,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZKSEAQPNFCOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C20H28N2O3S

- Molecular Weight : 364.52 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Compounds with similar structures have been shown to inhibit bacterial growth by interfering with folate synthesis.

- Antiviral Activity : Research indicates that derivatives of sulfonamides can inhibit viral replication. For instance, related compounds have been evaluated for their effectiveness against Hepatitis B virus (HBV) and other viral pathogens .

Pharmacological Effects

-

Antibacterial Activity :

- Studies have demonstrated that sulfonamide derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

- The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), crucial in folate biosynthesis.

- Antiviral Activity :

-

Cytotoxicity Studies :

- Preliminary cytotoxicity assays indicate that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Study 1: Antiviral Efficacy Against HBV

In a controlled laboratory setting, a derivative similar to the target compound was tested for its antiviral properties against HBV. The study demonstrated a significant reduction in viral load in treated HepG2 cells compared to untreated controls. The compound's ability to enhance APOBEC3G levels was identified as a key mechanism contributing to its antiviral effects .

Study 2: Antibacterial Activity Profile

A series of experiments were conducted to evaluate the antibacterial efficacy of various sulfonamide derivatives. The results indicated that the target compound exhibited potent inhibitory effects against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains. Minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics .

Data Tables

| Activity Type | Target Pathogen/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | MRSA | 0.5 | Inhibition of DHPS |

| Antiviral | HBV | 0.8 | Enhancement of APOBEC3G levels |

| Cytotoxicity | HeLa Cells | 1.5 | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.